N-Acetyl-L-glutamic acid-d5

Stable Isotope Analysis Quality Control Bioanalytical Method Validation

N-Acetyl-L-glutamic acid-d5 (CAS 14341-84-5) is a deuterium-labeled derivative of N-Acetyl-L-glutamic acid, an N-acyl-L-amino acid and key metabolic intermediate. The compound is defined by a molecular formula of C₇H₆D₅NO₅ and a molecular weight of 194.20 g/mol.

Molecular Formula C7H11NO5
Molecular Weight 194.20 g/mol
CAS No. 14341-84-5
Cat. No. B12419894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-L-glutamic acid-d5
CAS14341-84-5
Molecular FormulaC7H11NO5
Molecular Weight194.20 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/i2D2,3D2,5D
InChIKeyRFMMMVDNIPUKGG-WHVBSWTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-L-glutamic acid-d5 (CAS 14341-84-5) for Scientific Procurement: A Deuterated N-Acetylglutamate Tracer


N-Acetyl-L-glutamic acid-d5 (CAS 14341-84-5) is a deuterium-labeled derivative of N-Acetyl-L-glutamic acid, an N-acyl-L-amino acid and key metabolic intermediate. The compound is defined by a molecular formula of C₇H₆D₅NO₅ and a molecular weight of 194.20 g/mol . It features specific deuterium substitution at the 2,3,3,4,4 positions of the glutamic acid backbone . Primarily, this stable isotope-labeled analog serves as an internal standard for the precise quantification of N-acetylglutamate (NAG) in complex biological matrices using mass spectrometry-based techniques, thereby addressing a critical need for accuracy in metabolic and clinical research [1].

Why N-Acetyl-L-glutamic acid-d5 is Not Interchangeable with Unlabeled N-Acetylglutamate


The critical barrier to substitution is the fundamental difference in molecular mass, which is the cornerstone of quantitative mass spectrometry. Unlabeled N-Acetyl-L-glutamic acid (MW ~189.2 g/mol) [1] and the deuterated N-Acetyl-L-glutamic acid-d5 (MW 194.2 g/mol) exhibit a mass difference of +5 Da. This mass shift allows the deuterated analog to serve as a co-eluting internal standard, distinct from the endogenous analyte during selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) [2]. Using an unlabeled, structurally similar analog would introduce significant variability due to differential ionization efficiency, extraction recovery, and chromatographic behavior, thereby compromising the accuracy and precision required for validated bioanalytical methods and clinical diagnostics [2].

Quantitative Differentiation of N-Acetyl-L-glutamic acid-d5 for Procurement Decisions


Isotopic Enrichment vs. Chemical Purity: A Procurement Quality Benchmark

For isotopic internal standards, two distinct purity metrics govern utility. N-Acetyl-L-glutamic acid-d5 from leading vendors is specified with a chemical purity of ≥95% (by HPLC) and an isotopic enrichment of 98 atom % D . This is a quantifiable benchmark for procurement: an alternative source or an analog with a lower enrichment (e.g., 90 atom % D) would introduce a higher proportion of unlabeled or partially labeled molecules, creating significant cross-talk and background interference in the analyte channel. Similarly, an analog with 95% atom D but only 90% chemical purity would introduce unknown impurities that could suppress or enhance ionization, directly violating analytical method validation criteria [1].

Stable Isotope Analysis Quality Control Bioanalytical Method Validation

Validated Analytical Performance: Enabling the First Accurate NAGS Activity Assay

N-Acetyl-L-glutamic-2,3,3,4,4-d5 acid is not merely a research tool; it is a method-enabling component. In the development of a novel UPLC-MS/MS assay for N-acetylglutamate synthase (NAGS) activity, this specific deuterated compound was essential for achieving the assay's sensitivity and accuracy [1]. Prior to this method, NAGS analysis was described as 'insensitive and inaccurate' [1]. The use of the d5-labeled standard, in conjunction with stable isotope dilution, allowed for the quantitative detection of the enzymatic product NAG. Without this exact mass tag (+5 Da), the method's low signal-to-noise ratio, caused by non-enzymatic NAG formation, would have precluded reliable quantification in complex liver homogenate matrices [1].

Enzyme Assay UPLC-MS/MS Hyperammonemia Diagnosis

Implications of Deuterium Incorporation: Metabolic Stability and Kinetic Isotope Effect

Beyond its role as a mass tag, the incorporation of deuterium at five specific carbon positions (2,3,3,4,4) can alter the molecule's metabolic stability. This phenomenon, the Deuterium Kinetic Isotope Effect (DKIE), arises from the stronger C-D bond compared to a C-H bond, which can slow down metabolic reactions involving bond cleavage at the labeled site [1]. While not a therapeutic, the metabolic stability of the tracer is critical for its function in vivo. Unlabeled N-acetylglutamate is rapidly metabolized in the urea cycle [2]. The d5-labeled analog, by virtue of the DKIE, can exhibit a measurably slower rate of biotransformation, extending its half-life and providing a more stable signal for accurate quantification in long-term metabolic studies [1].

Deuterium Kinetic Isotope Effect Metabolic Stability Tracer Studies

Primary Application Scenarios for N-Acetyl-L-glutamic acid-d5 Based on Validated Evidence


Quantitative Determination of N-Acetylglutamate Synthase (NAGS) Activity in Liver Tissue

N-Acetyl-L-glutamic acid-d5 is the critical internal standard for a validated UPLC-MS/MS method to measure NAGS enzyme activity [1]. The assay is essential for diagnosing primary NAGS deficiency, a rare but severe inborn error of metabolism causing hyperammonemia [1]. The method's ability to quantify enzyme activity in liver homogenates, including confirmation of a complete deficiency in Nags -/- mice, demonstrates the compound's irreplaceable role in both clinical diagnostic development and fundamental research into urea cycle disorders [1].

Precise Quantification of Endogenous N-Acetylglutamate Pools for Metabolic Research

In studies of the urea cycle and ammonia detoxification, accurately measuring the concentration of the essential allosteric cofactor N-acetylglutamate (NAG) is paramount [1]. N-Acetyl-L-glutamic acid-d5 enables this via stable isotope dilution LC-MS, a technique that corrects for sample-to-sample variability in extraction, ionization, and detection [2]. This application is crucial for investigating the regulation of ureagenesis under various physiological and pathophysiological conditions, including liver disease and protein metabolism studies [1].

Investigating Inborn Errors of Metabolism and Secondary Hyperammonemia

Secondary hyperammonemia is a complication of several inherited metabolic disorders and certain drug treatments [1]. The novel NAGS enzyme assay, which depends on N-Acetyl-L-glutamic acid-d5, provides a specific and sensitive tool for investigating these conditions. By accurately measuring NAGS activity, researchers can delineate the role of impaired NAG synthesis in disease pathogenesis, offering a clear advantage over previous insensitive methods [1]. This supports preclinical research, biomarker discovery, and the evaluation of therapeutic interventions aimed at restoring normal urea cycle function [1].

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